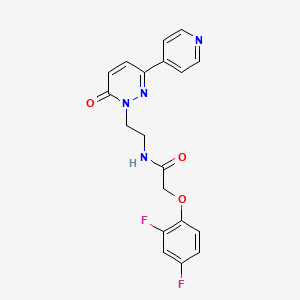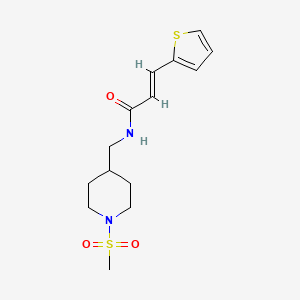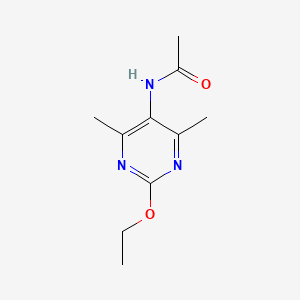
2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H16F2N4O3 and its molecular weight is 386.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidation Reactivity and Synthetic Routes
The chemical structure and reactivity of compounds related to 2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide have been explored through various synthetic routes. For instance, synthetic pathways leading to related pyridine and pyridazinone derivatives have been described, which involve the chemical oxidation of these compounds with different oxidants. Such studies provide insights into the oxidation reactivity channels of these complex molecules, offering a foundation for further chemical modifications and applications in scientific research (Pailloux et al., 2007).
Antimicrobial Activity
Research into related pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the potential antimicrobial applications of these compounds. By using specific starting materials and synthetic processes, researchers have developed compounds with notable antibacterial and antifungal activities. Such findings suggest the utility of these chemical frameworks in developing new antimicrobial agents, highlighting the potential medical applications of derivatives of the compound (Hossan et al., 2012).
Herbicidal Activities
The synthesis and evaluation of novel pyridazine derivatives, including those with structural similarities to the compound of interest, reveal their potential as herbicides. Research has demonstrated that certain derivatives can inhibit chlorophyll with significant effectiveness, comparing favorably to commercial herbicides. This indicates the potential of these compounds for agricultural applications, specifically in the development of new herbicidal agents (Xu et al., 2008).
Development of Thrombin Inhibitors
The exploration of pyrazinone acetamide derivatives has led to the development of thrombin inhibitors, showcasing the compound's relevance in therapeutic applications. Research into scalable synthesis methods for these inhibitors addresses the need for efficient, safe, and robust production techniques, paving the way for their use in anticoagulation therapy (Ashwood et al., 2004).
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c20-14-1-3-17(15(21)11-14)28-12-18(26)23-9-10-25-19(27)4-2-16(24-25)13-5-7-22-8-6-13/h1-8,11H,9-10,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKOCTJDSXQKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)
amino]ethanesulfonyl fluoride](/img/structure/B2875816.png)


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2875823.png)


![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)



![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)
